3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S2/c1-12-18(19(28-32-12)15-5-3-4-6-16(15)23)20(30)25-21-26-27-22(34-21)33-11-17(29)24-13-7-9-14(31-2)10-8-13/h3-10H,11H2,1-2H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVBKVTJYBIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.9 g/mol. The compound features a complex structure that includes a chlorophenyl group, a thiadiazole moiety, and an isoxazole ring, contributing to its diverse biological activities.
Table 1: Chemical Structure Overview
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O3S |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2C(=C(N=C(SC(=N2)C(C)=C(C=C(C)OC)C(=O)N))C(C)=C(C)=C(C))OC) |
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi.
- Antibacterial Activity : The compound demonstrated notable antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values reported as low as 32 μg/mL .
- Antifungal Activity : It also exhibited antifungal effects against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents like fluconazole .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The IC50 values for several tested cell lines ranged between 15 to 30 μM, indicating moderate cytotoxic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- Thiadiazole Moiety : The presence of the thiadiazole ring significantly enhances antibacterial activity due to its ability to interact with bacterial enzymes.
- Chlorophenyl Substitution : The chlorophenyl group appears to increase lipophilicity, aiding in membrane penetration and enhancing bioactivity .
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 μg/mL |
| Antifungal | Candida albicans | MIC = 24 μg/mL |
| Cytotoxicity | Various Cancer Cell Lines | IC50 = 15 - 30 μM |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various thiadiazole derivatives, including our compound, revealing that halogen substitutions enhance activity against Gram-positive bacteria .
- Cancer Treatment Research : Another study focused on the cytotoxic effects against breast cancer cell lines, demonstrating that this compound could serve as a lead for developing new anticancer agents .
Q & A
Q. Q1. What synthetic methodologies are reported for synthesizing this compound or structurally analogous thiadiazol-isoxazole hybrids?
Answer : The synthesis of this compound likely involves multi-step reactions, including:
- Thioether linkage formation : A common method involves reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazol-2-thiol) with a chloroacetamide derivative under basic conditions (e.g., potassium carbonate in acetone) to form the thioether bond .
- Amide coupling : Condensation of the isoxazole-4-carboxylic acid derivative with a thiadiazol-2-amine intermediate using coupling agents like EDCI/HOBt or chloroacetyl chloride in the presence of triethylamine .
- Purification : Recrystallization from ethanol-DMF mixtures is frequently employed to isolate pure products .
Q. Q2. How is the structural integrity of this compound validated in academic research?
Answer : Key analytical techniques include:
- NMR spectroscopy : - and -NMR are used to confirm substituent positions and connectivity. For example, the 4-methoxyphenyl group would show characteristic aromatic proton signals at δ 6.8–7.3 ppm and a methoxy singlet at δ ~3.8 ppm .
- Elemental analysis : Experimental C/H/N percentages are compared with theoretical values (e.g., deviations < 0.3% validate purity) .
- IR spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (amide, isoxazole) .
Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Test against COX-1/COX-2 or kinases (e.g., EGFR) to identify mechanistic pathways .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
Answer :
- Orthogonal assays : Validate cytotoxicity results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) to rule out assay-specific artifacts .
- Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing the 4-methoxyphenyl group with fluorophenyl) to isolate substituent effects .
Q. Q5. What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer :
- Systematic substituent variation : Modify the thiadiazole ring (e.g., replacing sulfur with oxygen) or the isoxazole methyl group to assess impacts on solubility and bioactivity .
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities with target proteins like tubulin or topoisomerase II .
- Pharmacophore mapping : Identify critical functional groups (e.g., the 2-chlorophenyl moiety) for target engagement using 3D-QSAR models .
Q. Q6. How can researchers optimize synthetic yield and scalability for this compound?
Answer :
- Solvent optimization : Replace dioxane (toxic) with greener alternatives like cyclopentyl methyl ether (CPME) while maintaining reaction efficiency .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Scale-up protocols : Use flow chemistry for exothermic steps (e.g., chloroacetyl chloride additions) to improve safety and reproducibility .
Methodological Considerations
- Contradictory data : If COX-1/COX-2 inhibition ratios vary between studies, re-evaluate assay conditions (e.g., enzyme source, substrate concentration) to ensure consistency .
- Spectral interpretation : Overlapping NMR peaks (e.g., thiadiazole vs. isoxazole protons) can be resolved using 2D techniques like HSQC or COSY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
